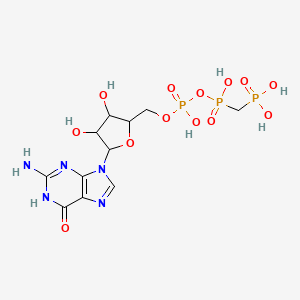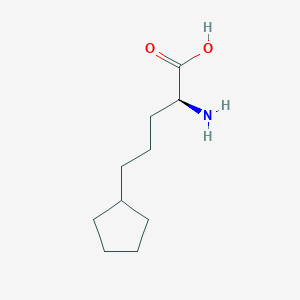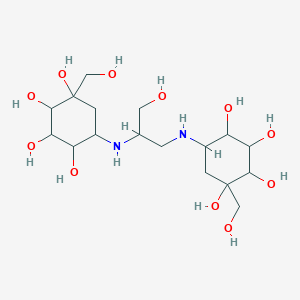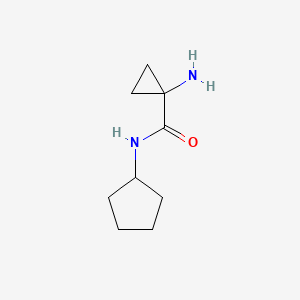
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a 4-bromophenyl group, a cyclohexylmethyl group, and a methyl group
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the 4-bromophenyl group: This step can involve a substitution reaction where a bromine atom is introduced to the phenyl ring.
Attachment of the cyclohexylmethyl group: This can be done through alkylation reactions, where the cyclohexylmethyl group is attached to the nitrogen atom of the amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects, such as its role as an antidepressant or antipsychotic agent, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-N-methylcyclopropanamine: Lacks the cyclohexylmethyl group, which may affect its binding affinity and biological activity.
1-(4-Chlorophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine: The substitution of bromine with chlorine can lead to differences in reactivity and potency.
1-(4-Bromophenyl)-N-(cyclohexylmethyl)cyclopropanamine: Lacks the methyl group on the nitrogen atom, which may influence its solubility and pharmacokinetics.
Propiedades
Fórmula molecular |
C17H24BrN |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C17H24BrN/c1-19(13-14-5-3-2-4-6-14)17(11-12-17)15-7-9-16(18)10-8-15/h7-10,14H,2-6,11-13H2,1H3 |
Clave InChI |
JQZLOPISIDJDMS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CCCCC1)C2(CC2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)

![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)

![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)






